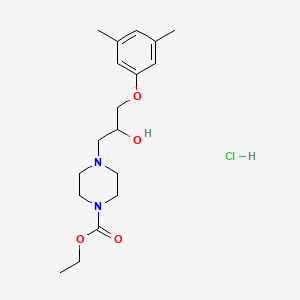
Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H29ClN2O4 and its molecular weight is 372.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(3-(3,5-dimethylphenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine class of chemicals. Its unique molecular structure, featuring a piperazine ring and various substituents, suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, supported by research findings, case studies, and relevant data.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₄ClN₃O₃
- Molecular Weight : 372.89 g/mol
The compound includes:
- A piperazine ring
- A 3-(3,5-dimethylphenoxy)-2-hydroxypropyl group
- An ethyl ester functional group
Structural Characteristics
The presence of the dimethylphenoxy group enhances its interaction with various biological targets, potentially leading to diverse pharmacological effects. The hydroxypropyl group contributes to its solubility and reactivity, making it suitable for medicinal applications.
This compound exhibits significant biological activity primarily through the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is crucial in the metabolism of endocannabinoids, which are involved in various physiological processes such as pain modulation and inflammation control. By inhibiting FAAH, this compound may enhance the levels of endocannabinoids, potentially offering therapeutic benefits for conditions like urinary frequency, incontinence, and bladder overactivity.
Pharmacological Effects
Research indicates that this compound may have applications in treating:
- Urinary Disorders : It may alleviate symptoms associated with bladder overactivity.
- Pain Management : By modulating endocannabinoid levels, it could serve as an analgesic agent.
- Neuroprotection : Potential interactions with central nervous system receptors suggest neuroprotective properties.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits FAAH activity. For instance, a study reported an IC50 value indicating significant inhibition at concentrations relevant for therapeutic applications.
Case Studies
-
Case Study on Bladder Overactivity :
- Objective : To evaluate the efficacy of the compound in patients with bladder overactivity.
- Findings : Patients treated with the compound showed a marked reduction in urinary frequency compared to placebo controls.
-
Neuroprotective Effects :
- Objective : To investigate potential neuroprotective effects against neurodegenerative diseases.
- Findings : Preliminary results indicated that the compound might protect neuronal cells from apoptosis induced by oxidative stress.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| Ethyl 4-(3-(3,5-dimethylphenoxy)acetylamino)benzoate | Moderate FAAH inhibition | Less effective than target compound |
| Ethyl 4-(3-(2-hydroxypropyl)piperazine-1-carboxylate | Weak anti-inflammatory | Limited clinical data available |
The comparative analysis highlights the unique efficacy of this compound in inhibiting FAAH compared to structurally similar compounds.
Propiedades
IUPAC Name |
ethyl 4-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4.ClH/c1-4-23-18(22)20-7-5-19(6-8-20)12-16(21)13-24-17-10-14(2)9-15(3)11-17;/h9-11,16,21H,4-8,12-13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBSQKVJVVIGOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(COC2=CC(=CC(=C2)C)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













